4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide
CAS No.: 946272-45-3
Cat. No.: VC8453256
Molecular Formula: C19H15ClN4O5S
Molecular Weight: 446.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946272-45-3 |
|---|---|
| Molecular Formula | C19H15ClN4O5S |
| Molecular Weight | 446.9 g/mol |
| IUPAC Name | 4-chloro-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-nitrobenzamide |
| Standard InChI | InChI=1S/C19H15ClN4O5S/c1-2-30(28,29)18-9-8-16(22-23-18)12-4-3-5-14(10-12)21-19(25)13-6-7-15(20)17(11-13)24(26)27/h3-11H,2H2,1H3,(H,21,25) |
| Standard InChI Key | GBBIHQJVPKAOOU-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
| Canonical SMILES | CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Introduction
4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide is a synthetic organic compound belonging to the pyridazine derivative family. Pyridazine derivatives are widely recognized for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This compound's unique structure makes it a subject of interest in medicinal chemistry and drug development.
Synthesis
The synthesis of 4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide involves several key steps:
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Formation of the Pyridazine Core:
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Cyclization of appropriate precursors under controlled conditions forms the pyridazine ring.
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Introduction of the Ethanesulfonyl Group:
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Ethanesulfonyl chloride reacts with the pyridazine ring in the presence of a base to introduce the ethanesulfonyl substituent.
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Nitration and Chlorination:
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The aromatic ring is nitrated using nitric acid and chlorinated with thionyl chloride to achieve desired substitutions.
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Coupling Reaction:
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The final step couples the substituted pyridazine with a benzamide derivative under optimized reaction conditions.
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These steps ensure high yield and purity, making the compound suitable for research and industrial applications.
Applications in Scientific Research
The compound has been studied extensively for its potential applications in various fields:
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Medicinal Chemistry:
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Investigated for anti-inflammatory and anticancer properties due to its ability to modulate specific biological pathways.
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Antimicrobial Activity:
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Pyridazine derivatives, including this compound, show promise in combating bacterial and fungal infections.
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Drug Development:
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Explored as a lead molecule for developing novel therapeutics targeting inflammation and cancer proliferation.
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Industrial Use:
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Potential applications in agrochemical development due to its structural versatility.
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Mechanism of Action
The biological activity of this compound is attributed to its interaction with molecular targets such as enzymes or receptors:
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It may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
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Its nitrobenzamide moiety could play a role in oxidative stress modulation or DNA interaction, contributing to its anticancer effects.
Further studies are needed to elucidate precise mechanisms and optimize its pharmacological profile.
Comparison with Similar Compounds
| Compound Name | Core Structure | Primary Activity |
|---|---|---|
| Zardaverine | Pyridazine derivative | Anti-inflammatory |
| Emorfazone | Pyridazine derivative | Anti-inflammatory |
| Pyridaben | Pyridazine derivative | Herbicidal |
While these compounds share structural similarities, the unique substituents in 4-chloro-N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3-nitrobenzamide confer distinct pharmacological properties, particularly its dual anti-inflammatory and anticancer potential.
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